![molecular formula C19H40NO7P B15060852 [(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate](/img/structure/B15060852.png)
[(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate is an organic compound that belongs to the class of phospholipids. Phospholipids are essential components of cell membranes, playing a crucial role in maintaining the structural integrity and functionality of cells. This compound is characterized by its unique structure, which includes a tetradecanoate (myristate) fatty acid chain, a glycerol backbone, and a phosphorylated aminoethoxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate typically involves the following steps:
Esterification: The initial step involves the esterification of glycerol with tetradecanoic acid (myristic acid) to form a glycerol tetradecanoate intermediate.
Phosphorylation: The glycerol tetradecanoate is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification of glycerol with tetradecanoic acid using acid catalysts.
Continuous Phosphorylation: Continuous flow reactors are used for the phosphorylation step to ensure consistent product quality.
Automated Amination: Automated systems are employed for the amination step to increase efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the phosphoryl group, converting it to a phosphine or phosphite.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Reduction Products: Phosphines and phosphites.
Substitution Products: Various substituted phospholipids with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate is used as a model compound for studying phospholipid behavior and interactions. It is also employed in the synthesis of complex lipid molecules.
Biology
In biological research, this compound is used to study cell membrane dynamics, lipid-protein interactions, and membrane-associated processes. It serves as a substrate for enzymes involved in lipid metabolism.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including drug delivery systems and as a component of liposomal formulations for targeted drug delivery.
Industry
In the industrial sector, this compound is used in the formulation of cosmetics, pharmaceuticals, and food products. Its emulsifying properties make it valuable in the production of creams, lotions, and other personal care products.
Wirkmechanismus
The mechanism of action of [(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. The phosphorylated aminoethoxy group interacts with membrane proteins and other lipids, modulating their function. This compound can also act as a signaling molecule, participating in various cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] hexanoate
- [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] palmitate
- [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] (9Z)-9-tetradecenoate
Uniqueness
[(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate is unique due to its specific fatty acid chain length (tetradecanoate) and the presence of both hydroxyl and phosphorylated aminoethoxy groups. This combination of structural features imparts distinct physicochemical properties, making it particularly useful in studies of membrane dynamics and lipid interactions.
Eigenschaften
Molekularformel |
C19H40NO7P |
|---|---|
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
[(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate |
InChI |
InChI=1S/C19H40NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(22)25-16-18(21)17-27-28(23,24)26-15-14-20/h18,21H,2-17,20H2,1H3,(H,23,24)/t18-/m0/s1 |
InChI-Schlüssel |
RPXHXZNGZBHSMJ-SFHVURJKSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OCCN)O |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


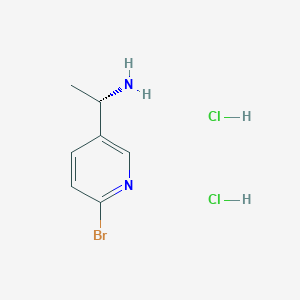
![[Bis(propan-2-yl)imino]boranyl](/img/structure/B15060789.png)
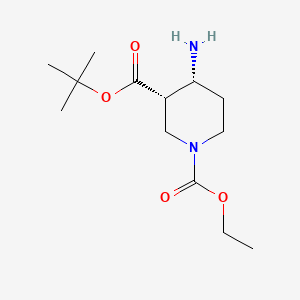
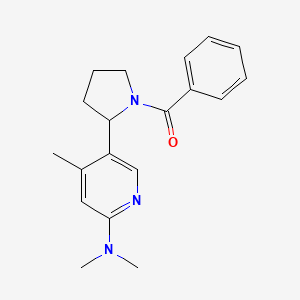
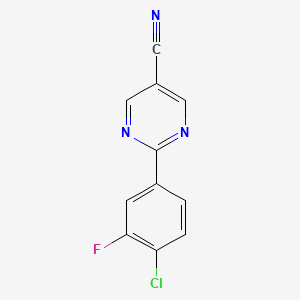
![bis[1-(2-butanoyl-4-fluorophenoxy)-3-(tert-butylamino)propan-2-yl] (Z)-but-2-enedioate](/img/structure/B15060809.png)
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B15060818.png)
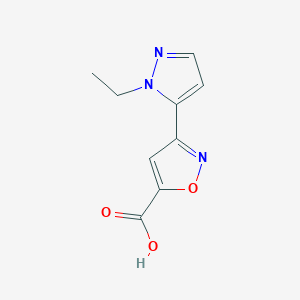
![[2-Amino-2-(2-fluorophenyl)ethyl]carbamic acid tert-butyl ester hydrochloride](/img/structure/B15060836.png)
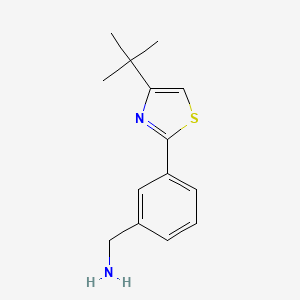
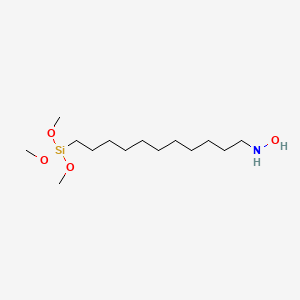
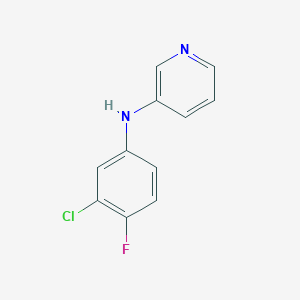
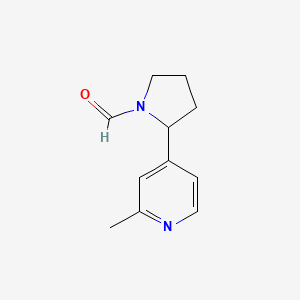
![{[(2-Chloro-5-nitrophenyl)methylidene]amino}thiourea](/img/structure/B15060868.png)
